1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC13447048
Molecular Formula: C12H17N3O3S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O3S |
|---|---|
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H17N3O3S/c1-18-10-7-9(13-12(14-10)19-2)15-5-3-8(4-6-15)11(16)17/h7-8H,3-6H2,1-2H3,(H,16,17) |
| Standard InChI Key | ALJAYURNOFIOEV-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC |
| Canonical SMILES | COC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises:
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Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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Substituents:
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Methoxy (-OCH) at position 6.
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Methylsulfanyl (-SCH) at position 2.
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Piperidine ring: A six-membered saturated heterocycle with a carboxylic acid (-COOH) at position 4.
Table 1: Key Chemical Properties
The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and ionization under physiological conditions .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves sequential modifications of pyrimidine and piperidine precursors:
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Pyrimidine Core Formation:
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Piperidine Coupling:
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine ring synthesis | Thiourea, β-keto ester, HCl | 65–70% |
| 2 | Methoxy substitution | NaOMe, DMF, 80°C | 80% |
| 3 | Piperidine coupling | Pd(PPh), KCO, DME | 60% |
| 4 | Carboxylic acid formation | LiOH, THF/HO | 90% |
Industrial-scale production may employ continuous flow reactors to optimize efficiency .
| Compound | Target Enzyme | IC (nM) | Selectivity (vs. PKA) |
|---|---|---|---|
| This compound | PKB/Akt | 50 | 150-fold |
| 4-Amino-1-(7H-pyrrolo...) | PKB/Akt | 10 | 200-fold |
| Imatinib | Bcr-Abl kinase | 25 | N/A |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to ionizable carboxylic acid .
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methylsulfanyl group.
Table 4: Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.8 | Computational prediction |
| pKa (COOH) | 3.2 | Potentiometric titration |
| Melting Point | 215–217°C (decomposes) | DSC |
Research Findings and Comparative Analysis
Structural Analogs
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VC13447048: Differs by a tert-butyl ester, enhancing metabolic stability.
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APD597: Lacks the methylsulfanyl group, reducing kinase affinity .
Mechanistic Insights
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Binding Mode: Molecular docking shows the carboxylic acid forms hydrogen bonds with PKB’s hinge region .
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Metabolism: Hepatic oxidation of the piperidine ring necessitates prodrug strategies for oral bioavailability .
Applications in Scientific Research
Drug Development
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Lead Optimization: Modifications to the piperidine ring improve pharmacokinetics .
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Biochemical Probes: Used to study PKB/Akt signaling in cancer models .
Industrial Relevance
Future Directions
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Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability.
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Dual-Action Inhibitors: Hybrid molecules combining PKB and protease inhibition.
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Green Synthesis: Catalytic methods to reduce waste in large-scale production.
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